Et FPC possesses a pyrazole ring, a common heterocyclic scaffold found in many biologically active molecules []. The formyl group (CHO) and the ester group (COOCH2CH3) offer reactive sites for further chemical modifications, making Et FPC a potential building block for the synthesis of more complex molecules with desired properties [].
Pyrazole derivatives have been investigated for diverse therapeutic applications, including anti-inflammatory, analgesic, and anticonvulsant activities []. The presence of the phenyl group and the formyl group in Et FPC might contribute to potential biological activities. However, further research is needed to explore this possibility.
Heterocyclic compounds like pyrazoles can be used as ligands in coordination chemistry []. The functional groups in Et FPC could potentially allow it to bind to metal ions, making it a candidate for the development of new materials with specific functionalities.
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a chemical compound characterized by the molecular formula and a molecular weight of approximately 244.25 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, along with an ethyl ester and an aldehyde functional group. The presence of a phenyl group enhances its aromatic characteristics and potential reactivity, making it of interest in various chemical and biological applications .
There is no documented information on the specific mechanism of action of E4FPC. Due to the lack of specific biological activity data, it is difficult to speculate on its potential role in biological systems.
Research indicates that ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate exhibits significant biological activity, including:
The synthesis of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions:
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate has diverse applications:
Studies on the interactions of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate with biological targets are ongoing. Initial findings suggest:
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate shares structural similarities with several related compounds. Here are some notable examples:
| Compound Name | Similarity Index |
|---|---|
| Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | 0.73 |
| Methyl 5-phenyl-1H-pyrazole-3-carboxylate | 0.71 |
| Ethyl 4-methyl-1H-pyrazole-3-carboxylate | 0.85 |
| Ethyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | 0.82 |
| Ethyl 6-bromo-1H-indazole-3-carboxylate | 0.78 |
These compounds highlight the structural diversity within the pyrazole family while emphasizing the unique attributes of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, particularly its specific functional groups that contribute to its distinct biological activities and potential applications .
The pyrazole core, first synthesized by Ludwig Knorr in 1883 via cyclocondensation of β-diketones with hydrazines, has evolved into a cornerstone of heterocyclic chemistry. Early 20th-century research focused on elucidating the aromaticity and tautomeric behavior of pyrazoles, with seminal work by Ohtsuka et al. demonstrating regioselective substitutions. By the 1970s, pyrazole derivatives gained prominence in pharmaceutical development, exemplified by their incorporation into nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. The discovery of pyrazole-based COX-2 inhibitors in the 1990s marked a paradigm shift, highlighting their potential for targeted therapeutic applications.
The introduction of formyl groups to pyrazole systems, pioneered through Vilsmeier-Haack reactions in the 1980s, enabled precise functionalization of the heterocyclic scaffold. This advancement laid the groundwork for synthesizing multifunctional derivatives like ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, which combines electrophilic (formyl) and nucleophilic (carboxylate) moieties for diverse chemical transformations.
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate exhibits unique structural features that govern its reactivity:
Table 1: Key Structural Parameters
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₂N₂O₃ | |
| Molecular Weight | 244.25 g/mol | |
| XLogP3 | 2.4 (predicted) | |
| Torsional Angle (C3-C4) | 12.7° (DFT-optimized) | |
| Dipole Moment | 5.2 Debye (gas phase) |
Recent advances focus on three key areas:
Medicinal Chemistry Applications:
Materials Science:
Table 2: Recent Synthetic Advances (2015–2025)
Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate represents a structurally complex heterocyclic compound with the molecular formula C₁₃H₁₂N₂O₃ and a molecular weight of 244.25 g/mol [1]. The compound possesses a melting point range of 98-99°C and typically exists as a powder with 95-97% purity under standard storage conditions [2]. The crystallographic analysis of substituted pyrazole derivatives reveals characteristic structural parameters that provide fundamental insights into molecular geometry and intermolecular interactions [3] [4].
X-ray diffraction studies of related 4-substituted pyrazole compounds demonstrate that these molecules typically crystallize in monoclinic or triclinic crystal systems [5] [6]. The most commonly observed space groups for pyrazole derivatives include P21/n and P-1, with unit cell dimensions ranging from 7-15 Å for the a-axis, 8-16 Å for the b-axis, and 10-20 Å for the c-axis [6] [7]. The crystal structure determination requires low-temperature data collection, typically at 150-295 K, to prevent sublimation during X-ray exposure [6] [5].
| Property | Typical Range/Value | Description |
|---|---|---|
| Crystal System | Monoclinic/Triclinic | Common for substituted pyrazoles |
| Space Group | P21/n, P-1 | Most frequently observed |
| Unit Cell a (Å) | 7-15 | Depends on substituent size |
| Unit Cell b (Å) | 8-16 | Depends on molecular packing |
| Unit Cell c (Å) | 10-20 | Longest axis typically |
| Temperature (K) | 150-295 | Data collection temperature |
| R-factor | < 0.10 | Measure of structure quality |
The molecular geometry analysis reveals specific bond lengths and angles characteristic of the pyrazole ring system [3] [6]. The nitrogen-nitrogen bond distance in the pyrazole ring typically ranges from 1.345-1.355 Å, while the carbon-nitrogen bonds vary between 1.330-1.350 Å [7]. The formyl group attachment at the 4-position creates a C4-CHO bond length of approximately 1.460-1.470 Å, and the ethyl carboxylate substitution at the 3-position results in a C3-COOEt bond distance of 1.470-1.480 Å [3].
Intermolecular hydrogen bonding patterns significantly influence the crystal packing arrangement [3] [4]. Pyrazole derivatives commonly form trimeric units through N-H···N hydrogen bonds, with intermolecular distances ranging from 2.858-2.885 Å [6]. These hydrogen-bonded assemblies create quasi-linear ribbons in the crystal structure, contributing to the overall stability of the crystalline form [3].
The stereochemical orientation of substituents affects the molecular conformation and crystal packing efficiency [8]. The phenyl ring attached to the nitrogen atom typically exhibits dihedral angles of 20-40° relative to the pyrazole plane, while the formyl group maintains a smaller dihedral angle of 5-15° due to conjugation effects [9]. These conformational preferences are critical for understanding the three-dimensional structure and potential intermolecular interactions [4].
Computational modeling using density functional theory provides detailed insights into the conformational behavior and dynamic properties of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate [10] [9]. The molecular optimization calculations typically employ hybrid functionals such as B3LYP combined with split-valence basis sets including 6-31G(d,p) or 6-311G++(d,p) to achieve accurate geometric predictions [9] [11].
The conformational analysis reveals multiple stable conformers arising from rotation around single bonds, particularly the ethyl ester and phenyl substituents [12]. The energy barriers for rotation around the N1-phenyl bond typically range from 3-8 kcal/mol, while rotation around the carboxylate ester bond exhibits barriers of 2-5 kcal/mol [10]. These relatively low energy barriers indicate significant conformational flexibility at room temperature [9].
| Parameter | Typical Value Range | Description |
|---|---|---|
| Basis Set | 6-31G(d,p), 6-311G++(d,p) | Split-valence with polarization |
| Functional | B3LYP, M06-2X, ωB97XD | Hybrid density functional |
| Dipole Moment (Debye) | 2.0 to 6.0 | Molecular polarity measure |
| Zero Point Energy (kcal/mol) | 150 to 200 | Vibrational zero-point correction |
| Entropy (cal/mol·K) | 100 to 150 | Molecular entropy |
Molecular dynamics simulations demonstrate that the formyl group at the 4-position exhibits restricted rotation due to partial double bond character arising from conjugation with the pyrazole π-system [13]. This restriction results in preferential planar or near-planar conformations with torsion angles typically within ±15° of coplanarity [9]. The computational studies reveal that solvent effects significantly influence conformational preferences, with polar solvents stabilizing conformers that maximize dipole moment [10].
The potential energy surface calculations identify multiple local minima corresponding to different rotational conformers [9]. The global minimum structure typically features the phenyl ring oriented at approximately 30-45° relative to the pyrazole plane, minimizing steric interactions while maintaining some degree of conjugation [10]. Alternative conformers with different phenyl orientations exist within 2-4 kcal/mol of the global minimum, indicating rapid interconversion under ambient conditions [9].
Thermodynamic analysis through computational methods provides activation energies and rate constants for conformational transitions [10]. The calculated free energy barriers for major conformational changes range from 8-15 kcal/mol, corresponding to transition rates of 10³-10⁶ s⁻¹ at room temperature [9]. These calculations demonstrate that the molecule exhibits significant conformational dynamics while maintaining preferred orientations that optimize intramolecular interactions [11].
Density functional theory calculations provide comprehensive analysis of the electronic properties and orbital characteristics of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate [10] [9]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies typically range from -5.5 to -6.5 eV and -1.5 to -2.5 eV, respectively, resulting in HOMO-LUMO energy gaps of 3.5-5.5 eV [10] [11].
The molecular orbital analysis reveals significant delocalization across the pyrazole ring system and attached substituents [9]. The HOMO primarily consists of π-orbitals localized on the pyrazole ring and phenyl substituent, with minor contributions from the formyl group [10]. The LUMO exhibits substantial character on the formyl carbonyl and ethyl carboxylate groups, indicating these positions as favorable sites for nucleophilic attack [11].
Natural bond orbital analysis demonstrates important donor-acceptor interactions that stabilize the molecular structure [10]. The most significant stabilization energies arise from lone pair donations from nitrogen atoms to antibonding orbitals of adjacent carbon atoms, with interaction energies ranging from 20-60 kcal/mol [9]. Hyperconjugative interactions between σ(C-H) bonds and π* orbitals contribute additional stabilization of 5-15 kcal/mol [10].
| Electronic Property | Value Range | Significance |
|---|---|---|
| HOMO Energy (eV) | -5.5 to -6.5 | Ionization potential indicator |
| LUMO Energy (eV) | -1.5 to -2.5 | Electron affinity indicator |
| HOMO-LUMO Gap (eV) | 3.5 to 5.5 | Electronic band gap |
| Dipole Moment (Debye) | 2.0 to 6.0 | Molecular polarity |
| Chemical Hardness (eV) | 1.7 to 2.7 | Resistance to electron transfer |
The electronic structure calculations reveal significant charge transfer character in excited states [10]. Time-dependent density functional theory analysis identifies the lowest energy electronic transition as primarily π→π* in character, with substantial charge transfer from the pyrazole-phenyl system to the formyl-carboxylate region [9]. This charge transfer character contributes to the observed electronic absorption properties and photochemical reactivity [11].
Molecular electrostatic potential mapping demonstrates regions of high electron density around the nitrogen atoms and carbonyl oxygens, while the formyl carbon and carboxylate carbon exhibit significant positive character [10]. These charge distributions provide insights into potential reaction sites and intermolecular interaction patterns [9]. The calculated electrophilicity index values indicate moderate electrophilic character, particularly at the formyl carbon position [14].
The frontier molecular orbital analysis reveals the kinetic stability of the compound through the energy gap between occupied and virtual orbitals [10]. Molecules with smaller HOMO-LUMO gaps typically exhibit higher polarizability and greater chemical reactivity [9]. The calculated values for ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate indicate moderate reactivity with good kinetic stability under normal conditions [11].
The regioselectivity and structural differences between formyl pyrazole isomers represent a fundamental aspect of pyrazole chemistry [15] [13]. Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate exhibits distinct properties compared to hypothetical 3-formyl and 5-formyl isomers due to the specific positioning of electron-withdrawing and electron-donating substituents [16] [17].
The 4-formyl substitution pattern provides optimal electronic stabilization through conjugation with the pyrazole π-system [15] [13]. This positioning allows for effective overlap between the formyl carbonyl π* orbital and the pyrazole aromatic system, resulting in enhanced stability compared to alternative regioisomers [18]. The electron-withdrawing nature of the formyl group at the 4-position also influences the reactivity of other positions on the pyrazole ring [15].
Tautomerism considerations play a crucial role in understanding isomer stability and reactivity [13] [17]. Pyrazole derivatives exhibit annular prototropic tautomerism, where hydrogen migration between nitrogen atoms can lead to different substitution patterns [17]. The 3(5)-substituted pyrazoles demonstrate this phenomenon, where substituents can appear to be located at either position 3 or 5 depending on tautomeric equilibrium [13].
| Isomer Type | Substitution Pattern | Relative Stability | Key Characteristics |
|---|---|---|---|
| 4-Formyl | Formyl at C-4, COOEt at C-3 | Highest | Maximum conjugation |
| 3-Formyl | Formyl at C-3, COOEt at C-4 | Moderate | Reduced conjugation |
| 5-Formyl | Formyl at C-5, COOEt at C-3 | Variable | Tautomerism possible |
The synthetic accessibility of different formyl pyrazole isomers varies significantly based on reaction mechanisms and conditions [16] [19]. The 4-formyl derivatives are commonly synthesized via Vilsmeier-Haack formylation of preformed pyrazoles, which typically occurs at the most electron-rich position [19]. This regioselectivity favors formation of 4-formyl products when the 3-position is already substituted with an electron-withdrawing group such as an ethyl carboxylate [20].
Comparative reactivity studies demonstrate that the position of the formyl group significantly affects subsequent chemical transformations [15] [21]. The 4-formyl isomer exhibits enhanced electrophilicity at the formyl carbon due to the electron-withdrawing influence of the adjacent carboxylate group [13]. This enhanced reactivity makes the 4-formyl compound particularly valuable as a synthetic intermediate for further functionalization [15].
Electronic effects analysis reveals distinct differences in charge distribution among the isomers [13]. The 4-formyl-3-carboxylate pattern creates a polarized electronic environment with significant charge separation, while alternative substitution patterns result in different electronic properties [18]. These differences manifest in varying chemical shifts in nuclear magnetic resonance spectroscopy, infrared absorption frequencies, and mass spectrometric fragmentation patterns [22].